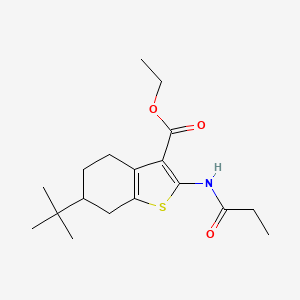

![molecular formula C17H19BrO3 B3935999 2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B3935999.png)

2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene

描述

“2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene” is a complex organic compound. Unfortunately, there is limited specific information available about this compound .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . Protodeboronation of alkyl boronic esters has been reported as a method for synthesizing related compounds .Molecular Structure Analysis

The molecular structure of a compound can be determined using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can help optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP). The Time-Dependent Density Functional Theory (TD-DFT) approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve processes like autopolymerization . For instance, the autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed using various spectroscopic techniques, revealing that the reaction mechanism occurred in multiple steps .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the density and boiling point of a similar compound, 2-Bromo-1,1,3-trimethoxypropane, were determined to be 1.395 g/mL at 25 °C and 54-55 °C/21 mmHg respectively .科学研究应用

Muscle Relaxant and Analgesic Properties

Methocarbamol is primarily employed as a muscle relaxant. It acts by depressing the central nervous system (CNS) and inhibiting muscle spasms. Clinically, it finds use in treating acute musculoskeletal conditions, such as back pain, strains, and sprains. Its analgesic properties contribute to pain relief, making it a valuable option for patients experiencing discomfort due to muscle injuries or tension .

Treatment of Tetanus

Tetanus, caused by the bacterium Clostridium tetani, leads to severe muscle stiffness and spasms. Methocarbamol plays a role in managing tetanus symptoms by relaxing skeletal muscles and reducing spasms. It is often used alongside other treatments, such as antitoxin administration and wound care .

In Vitro Studies on Cellular Processes

Researchers utilize methocarbamol in in vitro studies to investigate cellular processes. Its ability to modulate intracellular calcium levels and affect cell signaling pathways makes it a valuable tool for understanding cellular responses and drug interactions .

Metal Ion Recognition and Sensing

Interestingly, methocarbamol has been employed in metal ion recognition and sensing. In one study, it was used as a protective medium for the selective recognition of copper (Cu²⁺) at low concentrations. The dynamic phosphorescence quenching of 1-bromo-2-methylnaphthalene (BMN) facilitated the detection of Cu²⁺ ions without the need for deoxygenation .

Chemical Synthesis

Methocarbamol serves as a building block in chemical synthesis. Its unique structure, including the bromine substituent, allows for diverse synthetic pathways. Researchers use it to create more complex molecules or modify existing ones .

Benzene Derivatives and Aromatic Compounds

Methocarbamol contains a benzene ring with bromine substitution. Understanding its nomenclature and structural features contributes to the broader field of organic chemistry. For instance, naming compounds like 1-bromo-2-chlorobenzene involves applying IUPAC rules and considering positional isomerism .

作用机制

安全和危害

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, 2-Bromo-2-methylpropane, a similar compound, is classified as a highly flammable liquid and vapor. It is advised to keep the compound away from heat, sparks, open flames, and hot surfaces .

属性

IUPAC Name |

2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO3/c1-13-8-9-15(14(18)12-13)20-10-5-11-21-17-7-4-3-6-16(17)19-2/h3-4,6-9,12H,5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEFOGQXLVLGGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene](/img/structure/B3935921.png)

![3-butoxy-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3935926.png)

![1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B3935928.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935936.png)

![6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935938.png)

![8-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3935944.png)

![4-butoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3935951.png)

![1-chloro-2-ethyl-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3935959.png)

![2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B3935967.png)

![1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene](/img/structure/B3935975.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B3935982.png)

![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3935986.png)

![N~2~-(2-fluorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935994.png)